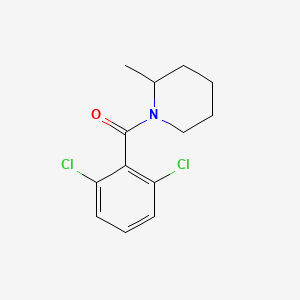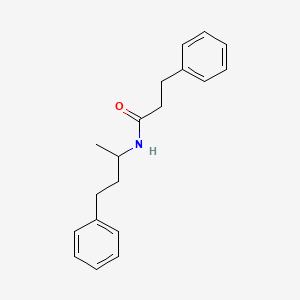
3-phenyl-N-(4-phenylbutan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-N-(4-phenylbutan-2-yl)propanamide is an organic compound with the molecular formula C19H23NO It is characterized by the presence of a phenyl group attached to a propanamide backbone, with an additional phenylbutan-2-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(4-phenylbutan-2-yl)propanamide can be achieved through several methods. One common approach involves the amidation of primary nitroalkanes. This process typically includes the conversion of primary nitroalkanes to carboxylic acids, followed by amidation to form the desired amide . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the transformation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
3-phenyl-N-(4-phenylbutan-2-yl)propanamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents like hydrogen or metal hydrides.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
3-phenyl-N-(4-phenylbutan-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 3-phenyl-N-(4-phenylbutan-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence biological processes, such as enzyme activity or receptor binding, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-phenyl-N-(3-methylbutyl)propanamide: This compound has a similar structure but with a different substituent on the amide nitrogen.
N-phenylpropanamide: A simpler analog with a phenyl group directly attached to the amide nitrogen.
Uniqueness
3-phenyl-N-(4-phenylbutan-2-yl)propanamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not observed with simpler analogs.
属性
分子式 |
C19H23NO |
|---|---|
分子量 |
281.4 g/mol |
IUPAC 名称 |
3-phenyl-N-(4-phenylbutan-2-yl)propanamide |
InChI |
InChI=1S/C19H23NO/c1-16(12-13-17-8-4-2-5-9-17)20-19(21)15-14-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,20,21) |
InChI 键 |
XGZOCTMNPUCEJS-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


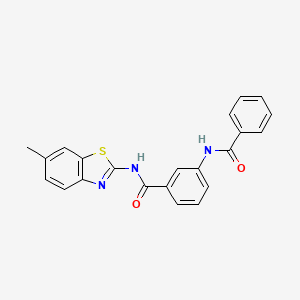
![[(2,5-Dimethylphenyl)sulfamoyl]dimethylamine](/img/structure/B14960610.png)

![Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B14960621.png)
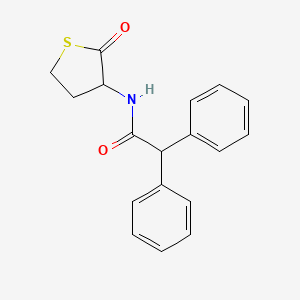
![2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960630.png)
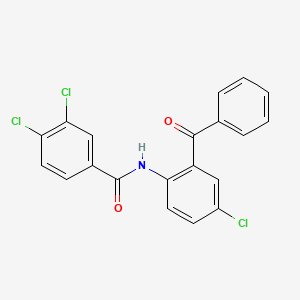
![4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B14960641.png)
![N-(2-ethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14960642.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960655.png)
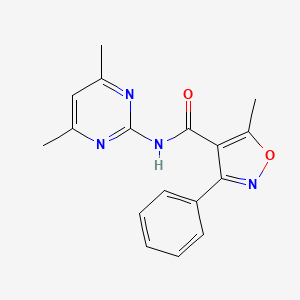
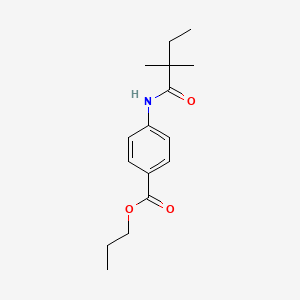
![2-methyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B14960665.png)
